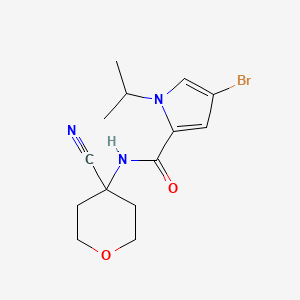

4-Bromo-N-(4-cyanooxan-4-yl)-1-propan-2-ylpyrrole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

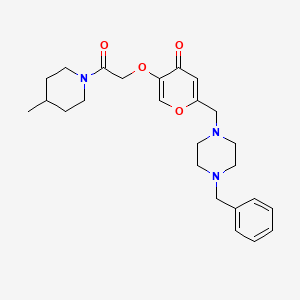

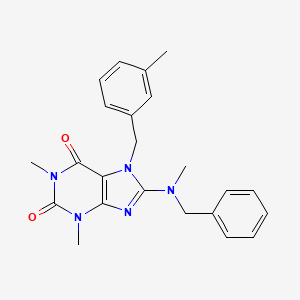

4-Bromo-N-(4-cyanooxan-4-yl)-1-propan-2-ylpyrrole-2-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as BAY 73-6691 and is a selective inhibitor of phosphodiesterase 9A (PDE9A). PDE9A is an enzyme that plays a key role in regulating intracellular signaling pathways, and its inhibition has been shown to have potential therapeutic benefits in a variety of diseases.

Wissenschaftliche Forschungsanwendungen

Bromination of Pyrroles

Bromination is a critical reaction for modifying pyrroles, a class of organic compounds that include the pyrrole ring found in the compound of interest. For example, ester-, cyano-, and carboxamide-substituted 1H-pyrroles can undergo electrophilic aromatic bromination to yield bromopyrroles, which are important for synthesizing marine natural products and could potentially apply to the synthesis of compounds similar to the one (Wischang & Hartung, 2011).

Heterocyclic Derivative Syntheses

Heterocyclic compounds, which include pyrrole rings, can be synthesized through palladium-catalyzed oxidative cyclization-alkoxycarbonylation, producing a variety of derivatives. This process could theoretically be applicable to the synthesis of the specified compound, indicating a broader interest in the synthesis and application of complex heterocycles (Bacchi et al., 2005).

Synthesis of Pyrrole Derivatives

The synthesis of pyrrole derivatives, including those with bromo, cyano, and carboxamide groups, is a significant area of research for developing new materials with potential applications in various fields. Techniques for regioselective bromination and synthesis of specific pyrrole-based structures could provide insights into methodologies applicable for creating compounds like "4-Bromo-N-(4-cyanooxan-4-yl)-1-propan-2-ylpyrrole-2-carboxamide" for scientific research applications (Gao et al., 2018).

Applications in Material Science and Medicinal Chemistry

Research in material science and medicinal chemistry often focuses on the synthesis and characterization of novel compounds for potential applications ranging from polymers to pharmaceuticals. The study and development of compounds with specific substituents like bromo, cyano, and carboxamide functionalities are crucial for advancing these fields. For instance, the synthesis of aromatic polyamides containing ether linkages and pendant chains demonstrates the utility of specific functional groups in creating materials with enhanced solubility and thermal stability (More et al., 2010).

Eigenschaften

IUPAC Name |

4-bromo-N-(4-cyanooxan-4-yl)-1-propan-2-ylpyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrN3O2/c1-10(2)18-8-11(15)7-12(18)13(19)17-14(9-16)3-5-20-6-4-14/h7-8,10H,3-6H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJIHIPPJUALLPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=C1C(=O)NC2(CCOCC2)C#N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-N-(4-cyanooxan-4-yl)-1-propan-2-ylpyrrole-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Chlorophenyl)-3-hydroxy-3-(thiophen-2-yl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2824046.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2824047.png)

![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone](/img/structure/B2824049.png)

![N-(4,5-Dihydro-naphtho[1,2-d]thiazol-2-yl)-3,4,5-trimethoxy-benzamide](/img/structure/B2824055.png)

![N-[[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2824060.png)

![N-(5-chloro-2-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2824061.png)